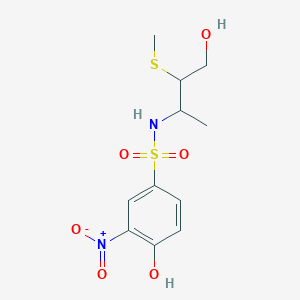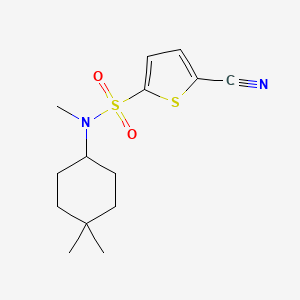
N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. This compound has been studied for its potential anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use as a fluorescent probe for detecting biological molecules. This compound has also been used in materials science for its ability to form stable films on various surfaces.
Mecanismo De Acción
The mechanism of action of N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine is not well understood, and further research is needed to determine its exact mode of action. However, it is believed to inhibit the growth of cancer cells by disrupting the cell cycle and inducing apoptosis. It has also been shown to interact with certain biological molecules, such as proteins and nucleic acids.
Biochemical and Physiological Effects:
N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. It has also been shown to interact with certain biological molecules, such as proteins and nucleic acids. However, further research is needed to determine its exact biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine in lab experiments include its potential anticancer properties, its ability to form stable films on various surfaces, and its potential use as a fluorescent probe for detecting biological molecules. However, the limitations of using this compound include its complex synthesis method and the need for specialized knowledge and equipment.
Direcciones Futuras
There are several future directions for research on N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine. One potential direction is to further study its anticancer properties and determine its exact mechanism of action. Another potential direction is to explore its potential use as a fluorescent probe for detecting biological molecules. Additionally, it may be possible to modify the structure of this compound to improve its properties and potential applications. Overall, N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine has significant potential for scientific research, and further studies are needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine is a multi-step process that involves the reaction of various chemicals. The first step involves the synthesis of 2-((4-aminophenyl)thio)-1,3-thiazole-4-carboxylic acid, which is then reacted with 1-pentyne and triethylamine to form the final product. This process requires specialized knowledge and equipment, and it is essential to follow the proper safety protocols to avoid any mishaps.
Propiedades
IUPAC Name |
N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-3-7(4-2)9-5-8-6-12-11-10-8/h1,6-7,9H,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTDOYQZLNJQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)NCC1=CSN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiadiazol-4-ylmethyl)pent-1-yn-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Bromo-2-methoxybenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633347.png)
![2-[1-(4-Chloro-2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B6633358.png)
![4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B6633363.png)
![4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol](/img/structure/B6633368.png)
![2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid](/img/structure/B6633374.png)

![2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6633386.png)
![3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)

![2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6633408.png)
![1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine](/img/structure/B6633431.png)

![2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid](/img/structure/B6633438.png)
![4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6633441.png)